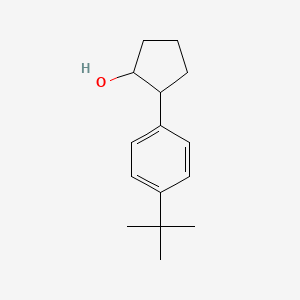
trans-2-(4-tert-Butylphenyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-tert-Butylphenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O It is characterized by a cyclopentanol ring substituted with a 4-tert-butylphenyl group in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-tert-Butylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-tert-butylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(4-tert-Butylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or cyclopentanol derivatives.
科学的研究の応用
Chemistry: trans-2-(4-tert-Butylphenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological systems .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of trans-2-(4-tert-Butylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
類似化合物との比較
trans-2-(4-Ethylphenyl)cyclopentanol: Similar in structure but with an ethyl group instead of a tert-butyl group.
trans-2-(4-Methylphenyl)cyclopentanol: Contains a methyl group instead of a tert-butyl group.
Uniqueness: trans-2-(4-tert-Butylphenyl)cyclopentanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
生物活性
trans-2-(4-tert-Butylphenyl)cyclopentanol , an organic compound with the molecular formula C15H22O, is a cyclopentanol derivative characterized by a cyclopentane ring substituted with a 4-tert-butylphenyl group in the trans configuration. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
Biological Activity Overview
The biological activity of this compound is under exploration for its potential applications in drug development and as a model compound for studying interactions with biological systems. The compound's mechanism of action is thought to involve interactions with various molecular targets, including enzymes and receptors, which can lead to significant biological outcomes.
The specific mechanisms by which this compound exerts its effects are not fully elucidated but may include:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors that mediate physiological responses, potentially influencing signaling pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of phenolic compounds have shown the ability to scavenge free radicals, which could be a significant property of this compound as well .
2. Potential Anticancer Properties
Preliminary investigations suggest that related compounds may possess anticancer activities. For example, 2,4-di-tert-butylphenol has demonstrated cytotoxic effects against certain cancer cell lines, indicating that this compound could be further explored for similar properties .
3. Endocrine Disruption Studies
Given its structural similarities to known endocrine disruptors, there is potential for this compound to interact with hormone receptors. Studies on related organotin compounds have shown that they can activate peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial in regulating various metabolic processes .
Comparative Analysis
To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopentanol derivative | Potential antioxidant and anticancer properties |
| 2-(4-tert-butylphenyl)cyclopentanol | Cyclopentanol derivative | Similar structural features; possible enzyme interaction |
| 2,4-Di-tert-butylphenol | Phenolic compound | Antioxidant and anticancer activities |
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant potential of phenolic compounds, derivatives similar to this compound were evaluated using DPPH radical scavenging assays. Results indicated significant scavenging activity, suggesting that this compound may also exhibit similar protective effects against oxidative stress .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was performed on cancer cell lines using phenolic derivatives. The results demonstrated that certain structural analogs significantly inhibited cell proliferation. This suggests a need for further investigation into the cytotoxic potential of this compound against various cancer types .
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3 |
InChIキー |
ARWGJIJDQOIOPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















